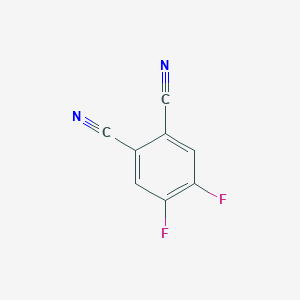

4,5-Difluorophthalonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4,5-difluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDUBEZZKOOYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474793 | |

| Record name | 4,5-difluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134450-56-9 | |

| Record name | 4,5-difluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluorophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Difluorophthalonitrile: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluorophthalonitrile, also known by its IUPAC name 4,5-difluorobenzene-1,2-dicarbonitrile, is a fluorinated aromatic dinitrile. Its unique structure, featuring an electron-deficient aromatic ring activated by two fluorine atoms and two nitrile groups, makes it a valuable and versatile building block in synthetic chemistry. This technical guide provides an in-depth overview of its chemical properties, structure, synthesis, reactivity, and applications, with a particular focus on its relevance in materials science and the development of therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene (B151609) ring substituted with two adjacent cyano (-C≡N) groups and two adjacent fluorine (-F) atoms. This substitution pattern significantly influences the molecule's reactivity and physical properties.

dot

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for determining appropriate reaction conditions, solvents, and storage procedures.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₂F₂N₂ | [1][2] |

| Molecular Weight | 164.11 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 112.0 to 116.0 °C | |

| Boiling Point | 305.3 ± 42.0 °C (Predicted) | [3] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Low solubility in water. Soluble in many organic solvents. | |

| Storage Temperature | Room temperature, under inert atmosphere. | [3] |

Structural Identifiers

| Identifier | Value | Citation(s) |

| CAS Number | 134450-56-9 | [1] |

| IUPAC Name | 4,5-difluorobenzene-1,2-dicarbonitrile | [1] |

| SMILES | C1=C(C(=CC(=C1F)F)C#N)C#N | [1] |

| InChI | InChI=1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | [1] |

| InChIKey | KNDUBEZZKOOYMJ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While comprehensive spectral data is best obtained from dedicated databases, typical characteristic peaks are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2230-2240 | -C≡N (Nitrile) | Strong, sharp stretching band |

| ~1600-1450 | C=C (Aromatic) | Medium stretching vibrations |

| ~1300-1100 | C-F (Aryl Fluoride) | Strong stretching vibrations |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Synthesis and Reactivity

Synthesis of this compound

A common laboratory-scale synthesis involves a palladium-catalyzed cyanation of 1,2-dibromo-4,5-difluorobenzene.[2] An alternative route is the aromatic nucleophilic substitution reaction using 4,5-dichlorophthalonitrile (B145054) and potassium fluoride.[1]

dot

References

An In-depth Technical Guide to 4,5-Difluorophthalonitrile (CAS 134450-56-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluorophthalonitrile (CAS 134450-56-9), a key building block in the synthesis of advanced materials and therapeutic agents. This document details its chemical and physical properties, provides established synthesis protocols, and explores its primary applications, with a focus on the preparation of phthalocyanines for photodynamic therapy and benzo[g]pteridines as electron transfer mediators. Detailed experimental procedures, safety and handling guidelines, and spectral data are presented to support researchers in their laboratory work. Visual representations of synthetic pathways and biological mechanisms are included to facilitate a deeper understanding of the compound's utility.

Chemical and Physical Properties

This compound, also known as 1,2-Dicyano-4,5-difluorobenzene, is a solid organic compound notable for the presence of two fluorine atoms on the benzene (B151609) ring, which significantly influences its reactivity and the properties of its derivatives.[1]

| Property | Value | Reference(s) |

| CAS Number | 134450-56-9 | [1] |

| Molecular Formula | C₈H₂F₂N₂ | [1] |

| Molecular Weight | 164.11 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 112.0 to 116.0 °C | [1][3] |

| Boiling Point (Predicted) | 305.3 ± 42.0 °C | [1][3] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [1][3] |

| Purity | >95.0% (GC) | |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][3] |

| Solubility | Soluble in various organic solvents such as DMF, chlorobenzene, acetone, and chloroform.[4] | [4] |

Spectral Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the vibrational modes of its functional groups. Key absorptions include those for the nitrile (C≡N) and the C-F bonds on the aromatic ring. The spectrum can be used to confirm the identity and purity of the compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbons, and the carbons bonded to fluorine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Synthesis of this compound

This compound can be synthesized via a palladium-catalyzed cyanation of 1,2-dibromo-4,5-difluorobenzene (B1294824).[4]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes the synthesis of this compound from 1,2-dibromo-4,5-difluorobenzene and zinc cyanide.

Materials:

-

1,2-dibromo-4,5-difluorobenzene

-

Zinc Cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylacetamide (DMAc)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diatomaceous earth

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve 1,2-dibromo-4,5-difluorobenzene in N,N-dimethylacetamide.

-

Add tris(dibenzylideneacetone)dipalladium(0) and 1,1'-bis(diphenylphosphino)ferrocene to the solution.

-

Add zinc cyanide to the reaction mixture.

-

Heat the mixture with stirring for a specified period.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Filter the solid precipitate through a pad of diatomaceous earth and silica gel.

-

Perform an aqueous workup with water and dichloromethane.

-

Collect the organic layers and wash with a saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from hexane to yield this compound as a solid.

References

Technical Guide: Synthesis of 4,5-Difluorophthalonitrile from 4,5-Dichlorophthalonitrile

Abstract: This document provides a comprehensive technical overview for the synthesis of 4,5-difluorophthalonitrile, a critical intermediate in the development of functional materials such as phthalocyanines. The primary focus is the halogen exchange (Halex) reaction, converting the precursor 4,5-dichlorophthalonitrile (B145054). This guide details the underlying chemical principles, optimized reaction conditions, and a step-by-step experimental protocol. Quantitative data from various methodologies are summarized for comparative analysis, and a visual workflow is provided to illustrate the process. This paper is intended for researchers, chemists, and professionals in the fields of materials science and drug development.

Introduction

4,5-Dichlorophthalonitrile is a widely utilized precursor for the synthesis of substituted phthalonitrile (B49051) derivatives, which are essential building blocks for phthalocyanine-based dyes, sensors, and nonlinear optical materials.[1][2] The conversion of 4,5-dichlorophthalonitrile to its fluorinated analog, this compound, is a key transformation that imparts unique electronic properties and enhanced solubility to the resulting macrocyclic compounds. The most industrially viable and common laboratory method for this conversion is a nucleophilic aromatic substitution known as the Halex (Halogen Exchange) reaction.[3][4]

This process involves the displacement of chlorine atoms with fluorine atoms using an alkali metal fluoride (B91410) in a high-boiling polar aprotic solvent.[3][5] The presence of the electron-withdrawing nitrile groups on the aromatic ring facilitates this nucleophilic attack, making the reaction efficient under the right conditions.

Reaction Principle: The Halex Process

The synthesis is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The core transformation relies on the direct displacement of chloride ions from the aromatic ring by fluoride ions.

Reaction: C₈H₂Cl₂N₂ (4,5-dichlorophthalonitrile) + 2 KF → C₈H₂F₂N₂ (this compound) + 2 KCl

The key factors governing the success of this reaction are:

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common reagent due to its cost-effectiveness and reactivity.[3] The efficacy of KF is significantly enhanced when its surface area is maximized. For this reason, spray-dried potassium fluoride is often preferred in industrial settings as it possesses high reactivity.[6][7]

-

Solvent: The reaction requires a polar, aprotic solvent to solubilize the reactants and facilitate the charge separation in the transition state. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane.[3][4] These solvents have high boiling points, allowing the reaction to be conducted at the necessary elevated temperatures.

-

Temperature: High temperatures, typically in the range of 150-250°C, are necessary to overcome the activation energy for the substitution.[3] However, precise temperature control is critical to prevent side reactions and decomposition.

Experimental Protocols & Data

General Laboratory Protocol

The following is a generalized procedure for the synthesis of this compound. Specific quantities and conditions should be optimized based on the scale and available equipment.

Materials:

-

4,5-Dichlorophthalonitrile

-

Anhydrous Potassium Fluoride (spray-dried recommended)

-

Polar Aprotic Solvent (e.g., DMF, DMSO, Sulfolane)

-

Inert Gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer or thermocouple

-

Condenser

-

Heating mantle

-

Inert gas inlet/outlet

Procedure:

-

Preparation: The reaction apparatus is assembled, flame-dried under vacuum, and allowed to cool under an inert atmosphere to ensure anhydrous conditions.

-

Charging the Reactor: The reaction flask is charged with 4,5-dichlorophthalonitrile, anhydrous potassium fluoride (typically 2.2-2.5 molar equivalents), and the chosen solvent.

-

Reaction: The mixture is stirred vigorously and heated to the target temperature (e.g., 180-220°C). The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to approximately 60-80°C. The slurry is then filtered to remove the precipitated potassium chloride (KCl) and excess KF.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography to yield pure this compound as a solid.

Summary of Reaction Conditions

The following table summarizes various conditions reported for halogen exchange reactions on chlorinated aromatic nitriles, providing a comparative overview for process optimization.

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst/Notes | Reference |

| Tetrachloroterephthalonitrile | Potassium Fluoride (spray-dried) | N,N-Dimethylformamide | 115 | 4.5 | ~95 | Industrial process example.[7] | Patent US20040030173A1[7] |

| 2,4-Dichloronitrobenzene | Potassium Fluoride | Dimethylacetamide (DMAc) | 145-165 | 14 | N/A | Use of a phase transfer catalyst (TMAC).[8] | Scientific Update[8] |

| p-Nitrochlorobenzene | Anhydrous Potassium Fluoride | DMSO | N/A | N/A | >95 | DMSO showed higher yields than DMF or sulfolane.[4] | gChem Global[4] |

| 2,4,5,6-Tetrachloropyridine-3-nitrile | Potassium Fluoride | Benzonitrile | 320 | 10 | High | High temperature and pressure in an autoclave.[9] | Patent EP0120575A1[9] |

Process Visualization

The logical flow of the synthesis, from starting materials to the final purified product, is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4,5-dichlorophthalonitrile via the Halex reaction is a robust and scalable method. The key to achieving high yields and purity lies in the careful control of reaction parameters, particularly the use of an anhydrous, high-surface-area fluorinating agent like spray-dried potassium fluoride, selection of an appropriate high-boiling polar aprotic solvent, and precise temperature management. The methodologies and data presented in this guide offer a solid foundation for researchers and chemists to successfully perform this important chemical transformation.

References

- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. scispace.com [scispace.com]

- 7. US20040030173A1 - Process for producing fluorinated dicyanobenzene - Google Patents [patents.google.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. EP0120575A1 - Organic fluorine compounds - Google Patents [patents.google.com]

Spectroscopic Analysis of 4,5-Difluorophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Difluorophthalonitrile, a key intermediate in the synthesis of various functional materials, including phthalocyanines and other macrocyclic compounds. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to be simple due to the molecular symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 8.0 - 8.3 | Triplet (t) | ~ 8 - 10 | H-3, H-6 |

Note: The chemical shift is an estimate and can vary based on the solvent used. The multiplicity is predicted as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the nitrile carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 (d) | C-4, C-5 (C-F) |

| ~ 120 - 125 (d) | C-3, C-6 |

| ~ 115 - 120 | C-1, C-2 |

| ~ 110 - 115 | -C≡N |

Note: Carbons attached to fluorine will appear as doublets due to ¹JCF coupling. The chemical shifts are estimates.

¹⁹F NMR Data (Predicted)

The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -130 to -140 | Triplet (t) | ~ 8 - 10 | F-4, F-5 |

Note: The chemical shift is referenced to CFCl₃. The multiplicity is predicted as a triplet due to coupling with the adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. While a full experimental spectrum is not provided, information from PubChem indicates that FTIR spectra have been recorded on a Bruker Tensor 27 FT-IR using both KBr pellet and ATR-neat techniques[1].

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2230 - 2220 | Strong | -C≡N stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1300 - 1200 | Strong | C-F stretch |

| ~ 900 - 700 | Strong | Aromatic C-H bend (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to show absorption bands characteristic of a substituted benzene (B151609) ring.

Predicted UV-Vis Absorption Maxima (λ_max)

| Wavelength (λ_max) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Assignment |

| ~ 210 - 230 | High | π → π* transition |

| ~ 270 - 290 | Moderate | π → π* transition (benzenoid band) |

Experimental Protocols

This section details the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum, which typically requires fewer scans than ¹³C NMR due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the spectrum over a range of approximately 200-400 nm.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The logical flow for structural elucidation using the obtained spectroscopic data is depicted in the following diagram.

Caption: Logical path to structure elucidation.

References

Physical properties of 4,5-Difluorophthalonitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the known physical properties of 4,5-Difluorophthalonitrile (CAS No. 134450-56-9), a key intermediate in the synthesis of phthalocyanines and other complex organic molecules. The data herein is compiled for use in laboratory and research settings.

Physical and Chemical Properties

This compound, also known as 1,2-Dicyano-4,5-difluorobenzene, is a white to off-white crystalline solid. Its core physical data are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂F₂N₂ | PubChem[1] |

| Molecular Weight | 164.11 g/mol | PubChem[1] |

| Melting Point | 112.0 to 116.0 °C | TCI, ChemicalBook[2] |

| Boiling Point | 305.3 ± 42.0 °C (Predicted) | ChemicalBook[2][3] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2][3] |

| Appearance | White to orange to green powder/crystal | TCI |

| Solubility | Data not readily available (N/A) | LookChem[3] |

While specific solubility data in common organic solvents is not widely published, its use in synthetic procedures involving petroleum ether suggests it is soluble in nonpolar organic solvents.[3] Researchers should determine solubility in solvents relevant to their specific application empirically.

Experimental Protocols

Detailed experimental procedures for the characterization of this specific compound are not published in readily accessible literature. However, the following sections describe standard methodologies that researchers can employ to determine these physical properties.

A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary melting point technique.

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported range of 112-116 °C indicates the typical purity of commercially available samples.[2]

To quantitatively assess the solubility of this compound in a specific solvent, a standard gravimetric method can be employed at a controlled temperature (e.g., 25 °C).

-

Saturation: A supersaturated solution is created by adding an excess amount of the compound to a known volume of the chosen solvent in a sealed flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is allowed to settle, and a known volume of the clear, saturated supernatant is carefully withdrawn using a volumetric pipette.

-

Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed vial. The solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point.

-

Quantification: The vial is weighed again. The mass of the dissolved solid is calculated by the difference in weight. The solubility is then expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Application Workflow: Synthesis of Phthalocyanines

This compound is a critical building block for fluorinated phthalocyanines, which are of interest in materials science. The general synthetic workflow is illustrated below.

Caption: Synthetic workflow for a metal phthalocyanine.

References

4,5-Difluorophthalonitrile molecular weight and formula

This document provides the core chemical properties of 4,5-Difluorophthalonitrile, a fluorinated aromatic compound utilized in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Data

Below is a summary of the fundamental molecular data for this compound.

| Property | Value |

| Molecular Formula | C₈H₂F₂N₂ |

| Molecular Weight | 164.11 g/mol [1][2] |

| Synonyms | 1,2-Dicyano-4,5-difluorobenzene[2][3] |

| CAS Number | 134450-56-9[1][2] |

Structural and Physical Characteristics

This compound is a solid, often appearing as a white to off-white crystalline powder.[4] It is a derivative of phthalonitrile (B49051) with two fluorine atoms substituted on the benzene (B151609) ring. This structure contributes to its utility as a building block in the synthesis of more complex molecules, such as phthalocyanines.

References

A Technical Guide to the Discovery and Historical Synthesis of Fluorinated Phthalonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of fluorinated phthalonitriles, crucial building blocks in the development of advanced materials such as phthalocyanine (B1677752) dyes and high-performance polymers. This document provides a comprehensive overview of the key synthetic methodologies, detailed experimental protocols, and a timeline of the development of these important compounds.

Introduction

Fluorinated phthalonitriles are aromatic compounds containing a benzene (B151609) ring substituted with two adjacent cyano groups and one or more fluorine atoms. The strong electron-withdrawing nature of both the nitrile and fluorine substituents imparts unique properties to these molecules, including high thermal stability, chemical resistance, and specific electronic characteristics. These properties make them highly valuable precursors for the synthesis of fluorinated phthalocyanines, which are used in a wide range of applications, from pigments and dyes to catalysts and photosensitizers in photodynamic therapy. This guide delves into the historical evolution of the synthetic routes to these versatile molecules.

Historical Overview and Key Discoveries

The journey of fluorinated phthalonitriles is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound by halogen exchange was reported as early as 1862, the development of practical methods for introducing fluorine into aromatic systems took several more decades.

A pivotal moment in aromatic fluorination was the development of the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing a single fluorine atom onto an aromatic ring. This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, formed from a primary aromatic amine.

The mid-20th century saw significant advancements in the synthesis of polyfluoroaromatic compounds. A major breakthrough for the synthesis of polyfluorinated phthalonitriles was the application of the halogen exchange (Halex) reaction . This nucleophilic aromatic substitution (SNAr) method involves the replacement of chlorine atoms with fluorine atoms using an alkali metal fluoride (B91410) at elevated temperatures in a polar aprotic solvent. By the 1970s, this method was established for the synthesis of tetrafluorophthalonitrile (B154472) from its tetrachloro precursor, as evidenced by patents and research articles of that era. This method remains the primary industrial route for the production of tetrafluorophthalonitrile.

The availability of tetrafluorophthalonitrile spurred further research into its reactivity and its use as a precursor for perfluorinated phthalocyanines. A notable early study by Birchall, Haszeldine, and Morley in 1970 detailed the nucleophilic displacement of fluoride ions from the tetrafluorophthalonitrile ring, highlighting its utility as a versatile building block for more complex fluorinated molecules.

Key Synthetic Methodologies

Two primary synthetic routes have been historically significant in the preparation of fluorinated phthalonitriles: the Halogen Exchange (Halex) reaction and the Balz-Schiemann reaction.

Halogen Exchange (Halex) Reaction

The Halex process is the most common industrial method for producing polyfluorinated phthalonitriles, particularly 3,4,5,6-tetrafluorophthalonitrile. This SNAr reaction involves the substitution of chlorine atoms on a polychlorinated phthalonitrile (B49051) with fluorine atoms using an alkali metal fluoride, typically potassium fluoride (KF), in a polar aprotic solvent.

Mechanism: The reaction proceeds via a series of nucleophilic aromatic substitutions. The fluoride ion (F⁻) acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing the chloride ions. The presence of the electron-withdrawing cyano groups activates the ring towards nucleophilic attack.

Detailed Experimental Protocol: Synthesis of 3,4,5,6-Tetrafluorophthalonitrile [1]

This protocol is based on a patented industrial-scale synthesis.

-

Drying of Potassium Fluoride: Anhydrous potassium fluoride (11.0 kg) is added to a 50-gallon stainless steel reactor. The salt is dried at 115-138°C for 48 hours under a vacuum of 28 inches of mercury.

-

Reaction Setup: After drying, the salt is cooled to 100°C. Cyclobutanesulfone (19 liters) and tetrachlorophthalonitrile (B161213) (4.74 kg) are added sequentially to the reactor.

-

Reaction Execution: The mixture is heated to 156°C within 30 minutes with stirring. The reaction is then continued at a temperature of 135-162°C for 2.5 hours with vigorous stirring.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to 31°C. Ice (69 kg) and softened water (119 liters) are added, and the resulting mixture is stirred for 1.5 hours. The crude product is collected by centrifugation and washed with softened water (120 liters).

-

Purification: The crude product is transferred to a 50-gallon stainless steel still with deionized water (100 liters). Steam distillation is performed until 80 liters of distillate are collected. The distillate is cooled to 0-5°C, and the purified product is collected by centrifugation. The crystals are washed with softened water (2 x 90 liters).

-

Final Product: The wet product (2.82 kg) is obtained. A small sample, when vacuum-dried at room temperature for two days, exhibited a melting point of 81-83°C. The calculated yield is approximately 74%.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for introducing a single fluorine atom into an aromatic ring.[1][2] While not the primary route for polyfluorinated phthalonitriles, it is a viable method for synthesizing monofluorinated derivatives from the corresponding aminophthalonitriles.

Mechanism: The reaction involves two main steps:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

-

Fluorination: The diazonium salt is then reacted with fluoroboric acid (HBF₄) or other fluoride sources to form a diazonium tetrafluoroborate, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

Detailed Experimental Protocol: Synthesis of 4-Fluorophthalonitrile (Adapted from general procedures)

Disclaimer: A specific literature procedure for the Balz-Schiemann reaction on 4-aminophthalonitrile (B1265799) was not found. The following protocol is an adaptation of general Balz-Schiemann reaction conditions and the synthesis of the 4-aminophthalonitrile precursor.

Step 1: Synthesis of 4-Aminophthalonitrile (Precursor) [3][4][5]

-

Reaction Setup: In a round-bottomed flask, dissolve 4-nitrophthalonitrile (B195368) (145 mmol) in a mixture of methanol (B129727) (45 mL) and concentrated hydrochloric acid (9.6 mL).

-

Reduction: Heat the mixture to reflux. Add iron powder (39.2 mmol) in portions over one hour. The solution will change color to yellow-brown.

-

Reaction Completion: After the addition of iron is complete, continue to stir the reaction mixture at reflux for another hour.

-

Isolation: Cool the reaction mixture to room temperature and precipitate the product by adding 60 mL of water.

-

Purification: Filter the precipitate and wash it thoroughly with water to obtain 4-aminophthalonitrile. The reported yield is approximately 81.59%.[4]

Step 2: Balz-Schiemann Reaction to form 4-Fluorophthalonitrile

-

Diazotization: Dissolve the synthesized 4-aminophthalonitrile in an aqueous solution of fluoroboric acid (HBF₄) at a low temperature (typically 0-5°C) in a suitable reaction vessel.

-

Formation of Diazonium Salt: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The aryl diazonium tetrafluoroborate salt is expected to precipitate from the solution.

-

Isolation of Salt: Collect the precipitated diazonium salt by filtration. Wash the salt with cold water, followed by cold ethanol (B145695) and diethyl ether. Carefully dry the salt under vacuum at low temperature.

-

Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt in an inert, high-boiling point solvent (e.g., xylene or decane) or as a solid melt until the evolution of nitrogen gas ceases. The decomposition should be performed with caution as it can be exothermic.

-

Purification: The resulting aryl fluoride can be purified by distillation or recrystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes key quantitative data for some representative fluorinated phthalonitriles.

| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) | Synthesis Method | Typical Yield (%) | Ref. |

| 3,4,5,6-Tetrafluorophthalonitrile | C₈F₄N₂ | 1835-65-0 | 81 - 86 | 274.2 (predicted) | Halex | ~74 | [1] |

| 4-Fluorophthalonitrile | C₈H₃FN₂ | 65631-43-8 | 78 - 80 | N/A | Balz-Schiemann | N/A | N/A |

| 3-Fluorophthalonitrile | C₈H₃FN₂ | 65631-42-7 | 69 - 71 | N/A | N/A | N/A | N/A |

| 4,5-Difluorophthalonitrile | C₈H₂F₂N₂ | 131369-34-1 | 98 - 100 | N/A | Halex | N/A | N/A |

| 4-Aminophthalonitrile (precursor) | C₈H₅N₃ | 56765-79-8 | 179 - 181 | N/A | Reduction of Nitro | 62 - 86 | [3][5] |

Visualization of Experimental Workflow

The synthesis of fluorinated phthalocyanines, a primary application of fluorinated phthalonitriles, follows a general workflow from starting materials to the final macrocyclic product.

Conclusion

The synthesis of fluorinated phthalonitriles has evolved significantly since the foundational discoveries in organofluorine chemistry. The Halex reaction has emerged as the dominant industrial method for producing polyfluorinated phthalonitriles due to its efficiency and scalability. The Balz-Schiemann reaction, while historically important for monofluorination of aromatics, appears to be less commonly employed for phthalonitrile synthesis, likely due to the multi-step nature and potential hazards associated with diazonium salts. The availability of these fluorinated building blocks has been instrumental in the development of advanced materials, particularly fluorinated phthalocyanines, with tailored electronic and physical properties for a diverse range of technological applications. Further research into more sustainable and efficient fluorination methods continues to be an active area of investigation.

References

Theoretical Framework for the Analysis of 4,5-Difluorophthalonitrile's Electronic Structure: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Subject: 4,5-Difluorophthalonitrile (IUPAC Name: 4,5-difluorobenzene-1,2-dicarbonitrile)[1]

Abstract: This technical guide outlines a comprehensive theoretical framework for investigating the electronic structure of this compound, a key building block in materials science, particularly for the synthesis of phthalocyanines. Due to the limited availability of specific, in-depth theoretical studies on this molecule in public literature, this document establishes a robust computational protocol based on methodologies widely and successfully applied to analogous aromatic nitriles and halogenated benzene (B151609) derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the exploration of electronic properties. It presents the expected data in a structured format and visualizes the computational workflow, serving as a blueprint for future research in this area.

Computational Methodology and Protocols

The investigation of the electronic structure of molecules like this compound is routinely performed using quantum chemical calculations. Density Functional Theory (DFT) has proven to be a cost-effective and accurate method for revealing fundamental information regarding a material's geometric structure, energy, and electronic characteristics[2]. The protocol outlined below is standard for achieving reliable theoretical predictions.

1.1. Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian. The molecular geometry of this compound would be optimized in the ground state using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional[3][4]. This functional is widely used and provides a good balance between accuracy and computational cost for organic molecules. A Pople-style split-valence triple-zeta basis set, such as 6-311++G(d,p), is recommended to ensure a precise description of the electronic distribution, including polarization and diffuse functions which are crucial for describing anions and weak interactions[5].

1.2. Geometry Optimization and Vibrational Analysis

The initial step involves the full optimization of the molecule's geometry without any symmetry constraints. Following optimization, a harmonic vibrational frequency analysis at the same level of theory is critical. The absence of imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface[6]. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation of the computational model[7].

1.3. Electronic Property Calculations

With the validated minimum-energy structure, a series of single-point calculations are performed to elucidate the electronic properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. These orbitals are fundamental to understanding chemical reactivity, with HOMO representing the ability to donate an electron and LUMO representing the ability to accept an electron[4][5]. The HOMO-LUMO energy gap is a key indicator of molecular stability and is crucial for assessing charge transfer interactions[5].

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack[8].

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing a detailed picture of the bonding within the molecule[3][8].

The following diagram illustrates the standard computational workflow for this theoretical analysis.

Predicted Structural and Electronic Data

The following tables summarize the types of quantitative data that would be generated from the proposed computational study.

Disclaimer: The numerical values presented in these tables are representative examples based on DFT calculations of similar aromatic nitrile compounds and are intended for illustrative purposes only. They do not represent experimentally or computationally verified data for this compound.

Table 1: Predicted Optimized Geometric Parameters This table would contain key bond lengths and angles of the optimized molecular structure.

| Parameter | Atom Pair/Triple | Predicted Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-H | ~1.08 | |

| C-F | ~1.35 | |

| C-C≡N | ~1.43 | |

| C≡N | ~1.16 | |

| Bond Angle (˚) | C-C-C (aromatic) | 119 - 121 |

| F-C-C | ~119 | |

| C-C-C≡N | ~121 | |

| C-C≡N | ~179 |

Table 2: Predicted Frontier Molecular Orbital Properties This table details the energies of the FMOs and related quantum chemical descriptors.

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -7.5 to -8.5 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | 5.5 to 6.5 |

| Ionization Potential (I ≈ -EHOMO) | I | 7.5 to 8.5 |

| Electron Affinity (A ≈ -ELUMO) | A | 1.5 to 2.5 |

| Chemical Hardness (η = (I-A)/2) | η | 2.7 to 3.5 |

| Electronegativity (χ = (I+A)/2) | χ | 4.5 to 5.5 |

Table 3: Predicted Vibrational Frequencies This table highlights the key vibrational modes that are characteristic of the molecule's functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching | Aromatic C-H | 3100 - 3000 |

| C≡N Stretching | Nitrile | 2250 - 2220 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| C-F Stretching | Fluoroaromatic | 1280 - 1100 |

| C-H Bending (out-of-plane) | Aromatic C-H | 900 - 750 |

Conclusion

A theoretical study based on the DFT/B3LYP/6-311++G(d,p) level of theory provides a powerful, non-destructive method to thoroughly characterize the electronic structure of this compound. The expected outcomes include a precise optimized geometry, a detailed map of electronic density and reactivity sites (MEP), and a quantitative understanding of molecular stability and charge transfer capabilities through FMO and NBO analyses. This computational framework serves as an essential tool for researchers, offering predictive insights that can guide future experimental work in materials science and drug development.

References

- 1. This compound | C8H2F2N2 | CID 11960962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tutvital.tut.ac.za [tutvital.tut.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 5. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Safe Handling and Biological Impact of 4,5-Difluorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological implications of 4,5-Difluorophthalonitrile. The information is intended to support laboratory safety protocols and to provide a foundational understanding for researchers and professionals in drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a fluorinated aromatic nitrile with the following key properties:

| Property | Value |

| Molecular Formula | C₈H₂F₂N₂ |

| Molecular Weight | 164.11 g/mol |

| CAS Number | 134450-56-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 112-116 °C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

Pictograms:

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Quantitative Toxicity Data (Surrogate Data)

| Toxicity Endpoint | Species | Route | Value |

| LD₅₀ | Rat | Oral | 2710 mg/kg[1] |

| LD₅₀ | Rabbit | Dermal | 1350 mg/kg[1] |

Note: This data is for a related compound and should be used for estimation purposes only. The actual toxicity of this compound may vary.

Handling Precautions and Personal Protective Equipment (PPE)

Given its toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

General Hygiene:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace.

First Aid Measures

In case of exposure, immediate medical attention is required.

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols for Toxicity Assessment

The following are generalized experimental protocols based on OECD guidelines for assessing the toxicity of chemicals like this compound.

Acute Oral Toxicity (Based on OECD Guideline 401)

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil).

-

Dose Levels: At least three dose levels are used, with the aim of identifying a dose that causes no mortality, a dose that causes 100% mortality, and one or more intermediate doses.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity (LD₅₀) of a substance.

Methodology:

-

Test Animals: Healthy young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals undergo a gross necropsy at the end of the observation period.

-

Data Analysis: The dermal LD₅₀ is calculated.

In Vitro Skin Irritation (Based on OECD Guideline 431)

Objective: To determine the potential of a substance to cause skin irritation or corrosion using a reconstructed human epidermis (RhE) model.

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Procedure: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure: Tissues are exposed to the substance for a defined period (e.g., 15 minutes to 4 hours).

-

Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the MTT to a blue formazan (B1609692) salt, which is then extracted.

-

Data Analysis: The absorbance of the extracted formazan is measured spectrophotometrically to determine the percentage of viable cells relative to a negative control. A reduction in cell viability below a certain threshold indicates that the substance is an irritant or corrosive.

Potential Biological Effects and Signaling Pathways

While specific data for this compound is limited, the following sections discuss the potential biological effects based on the known toxicology of nitriles and fluorinated aromatic compounds.

Potential Metabolic Pathways

The toxicity of many nitriles is attributed to their in vivo metabolism, which can release cyanide.[2] This process is often mediated by the cytochrome P450 enzyme system in the liver.[2] The fluorine atoms on the benzene (B151609) ring of this compound may influence its metabolic rate and pathway, potentially affecting its toxicity.

Caption: Potential metabolic activation of this compound.

Potential Effects on Cellular Signaling

Aromatic compounds, including those with nitrile and fluorine substituents, have the potential to interact with various cellular signaling pathways. While specific targets for this compound have not been identified, researchers should be aware of the possibility of interactions with key pathways involved in cell survival, proliferation, and apoptosis.

Caption: Potential interactions with key cellular signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Screening

For researchers investigating the biological activity of this compound, a typical in vitro cytotoxicity screening workflow is outlined below.

Caption: A standard workflow for in vitro cytotoxicity testing.

Conclusion

This compound is a toxic compound that requires careful handling in a controlled laboratory setting. While specific toxicological and mechanistic data are limited, its structural similarity to other toxic nitriles suggests that it should be treated with a high degree of caution. For researchers in drug development, understanding the potential for metabolic activation and interaction with cellular signaling pathways is crucial for both safety assessment and for elucidating its potential biological activities. The experimental protocols and workflows provided in this guide offer a starting point for the systematic evaluation of this compound's toxicological profile.

References

Stability and Degradation Profile of 4,5-Difluorophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to understanding and evaluating the stability and degradation profile of 4,5-Difluorophthalonitrile. As of the latest literature review, specific experimental stability and degradation data for this compound is limited in publicly accessible scientific literature. Therefore, this guide outlines the predicted degradation pathways based on the chemical structure and functional groups present in the molecule, and provides detailed, generalized experimental protocols for conducting stability and degradation studies in line with industry best practices and regulatory guidelines. The data presented in the tables is illustrative and should be replaced with experimental results.

Introduction

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with two adjacent cyano (nitrile) groups and two fluorine atoms.[1][2] Its chemical structure suggests potential utility as a building block in the synthesis of more complex molecules, such as phthalocyanines, which have applications in materials science and as photosensitizers. Understanding the stability and degradation profile of this compound is crucial for its handling, storage, and application, particularly in the context of pharmaceutical development where impurities and degradation products can significantly impact safety and efficacy.

This guide provides a comprehensive overview of the potential degradation pathways of this compound and outlines the experimental protocols necessary to rigorously assess its stability under various stress conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

| Property | Value | Reference |

| Molecular Formula | C₈H₂F₂N₂ | [2][3][4] |

| Molecular Weight | 164.11 g/mol | [2][3][4] |

| Melting Point | 112.0 to 116.0 °C | [5] |

| Boiling Point | 305.3 ± 42.0 °C (Predicted) | [5] |

| Appearance | White to off-white crystalline powder | |

| Storage Conditions | Inert atmosphere, Room Temperature | [5] |

Predicted Degradation Pathways

Based on the functional groups present in this compound (aromatic ring, fluorine atoms, and nitrile groups), the following degradation pathways are predicted under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for nitrile-containing compounds. The cyano groups can undergo hydrolysis under both acidic and basic conditions to first form a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. Given the two nitrile groups, this can occur sequentially to yield mono- and di-substituted derivatives.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the nitrile groups are expected to hydrolyze to carboxylic acid groups, leading to the formation of 4,5-difluorophthalic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile groups can also be hydrolyzed to carboxylates.

The fluorine atoms on the aromatic ring are generally stable to hydrolysis but can be susceptible to nucleophilic substitution under harsh conditions, although this is less likely than nitrile hydrolysis.

Oxidative Degradation

Oxidative conditions, typically employing hydrogen peroxide, can potentially lead to the formation of N-oxides from the nitrile groups or hydroxylation of the aromatic ring. However, aromatic nitriles are generally quite resistant to oxidation.

Photolytic Degradation

Aromatic compounds can be susceptible to photolytic degradation. The fluorine-carbon bond is strong, but UV radiation could potentially induce cleavage.[6][7] Photolytic degradation of fluorinated aromatic compounds can sometimes lead to defluorination or the formation of various photoproducts.[6][7][8]

Thermal Degradation

At elevated temperatures, this compound may undergo decomposition. The nitrile groups are relatively stable thermally, but polymerization or decomposition of the entire molecule can occur at high temperatures. Studies on phthalonitrile (B49051) resins show that thermal decomposition can lead to the evolution of gases such as HCN, NH₃, and CO₂.[9][10][11]

A visual representation of the predicted primary degradation pathways is provided below.

Caption: Predicted degradation routes for this compound.

Experimental Protocols for Stability and Degradation Studies

To experimentally determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

General Experimental Workflow

The general workflow for conducting forced degradation studies is outlined in the diagram below.

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare acidic, basic, and neutral solutions (e.g., 0.1 N HCl, 0.1 N NaOH, and purified water).

-

Add an aliquot of the stock solution to each of the hydrolytic solutions to achieve a final concentration of approximately 100 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method.

Oxidative Stability

Objective: To assess the stability of this compound in the presence of an oxidizing agent.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.

-

Prepare a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Add an aliquot of the stock solution to the hydrogen peroxide solution to a final concentration of 100 µg/mL.

-

Store the solution at room temperature, protected from light.

-

Collect samples at specified intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analyze the samples using a stability-indicating HPLC method.

Photostability

Objective: To determine the effect of light on the stability of this compound.

Methodology:

-

Expose a solid sample of this compound and a solution (in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Place the samples in a photostability chamber for a specified duration.

-

At the end of the exposure period, dissolve the solid sample and analyze both the solid and solution samples by a stability-indicating HPLC method.

Thermal Stability

Objective: To evaluate the stability of this compound under thermal stress.

Methodology:

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

-

Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

-

Dissolve the samples in a suitable solvent.

-

Analyze the samples using a stability-indicating HPLC method.

Quantitative Data Summary (Illustrative)

The results from the forced degradation studies should be summarized in a table to facilitate comparison. The following table is an illustrative example of how the data could be presented.

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product(s) | % of Major Degradation Product(s) |

| 0.1 N HCl (60 °C) | 24 h | 85.2 | 4,5-Difluorophthalamic Acid | 10.5 |

| 0.1 N NaOH (60 °C) | 24 h | 78.9 | 4,5-Difluorophthalic Acid | 15.3 |

| 3% H₂O₂ (RT) | 24 h | 98.5 | Not Detected | < 0.1 |

| Photolysis (Solid) | 7 days | 95.1 | Unknown Peak 1 | 2.8 |

| Thermal (80 °C, Solid) | 14 days | 99.2 | Not Detected | < 0.1 |

Conclusion

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C8H2F2N2 | CID 11960962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 134450-56-9 [m.chemicalbook.com]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Symmetrical Phthalocyanines Using 4,5-Difluorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanines (Pcs) are robust macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The incorporation of fluorine atoms into the phthalocyanine (B1677752) periphery can significantly enhance their photophysical and photochemical properties. Fluorination is known to increase the singlet oxygen quantum yield, improve solubility in organic solvents, and enhance resistance to oxidative degradation, making these compounds highly desirable for drug development.[1]

This document provides detailed protocols for the synthesis of symmetrical zinc octa(4,5-fluoro)phthalocyanine (ZnPcF₈) from 4,5-difluorophthalonitrile. It also includes methods for the synthesis of the precursor, this compound, and comprehensive characterization techniques. Furthermore, the application of these fluorinated phthalocyanines in PDT is discussed, with a focus on the reactive oxygen species (ROS)-induced apoptotic signaling pathway.

Synthesis Protocols

Part 1: Synthesis of this compound

This protocol describes the synthesis of the precursor, this compound, from 1,2-dibromo-4,5-difluorobenzene (B1294824).

Materials:

-

1,2-dibromo-4,5-difluorobenzene

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylacetamide (DMAc)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Diatomaceous earth

Equipment:

-

200 mL glass culture tube with a magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Glass filter

-

Chromatography column

Procedure:

-

In a 200 mL glass culture tube, dissolve 1,2-dibromo-4,5-difluorobenzene (12.0 g, 44.14 mmol) in 40.0 mL of N,N-dimethylacetamide.

-

Add tris(dibenzylideneacetone)dipalladium(0) (432 mg, 0.474 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (360 mg, 0.648 mmol) to the solution.

-

Add zinc cyanide (10.4 g, 88.28 mmol) to the reaction mixture in one portion.

-

Heat the reaction mixture to 100 °C and stir for 4 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane.

-

Filter the solid precipitate through a pad of diatomaceous earth and silica gel.

-

Perform a liquid-liquid extraction using water and dichloromethane.

-

Collect the organic layers and wash with a saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (4:1) mixture as the eluent.

-

Recrystallize the purified product from hexane to obtain this compound as a white solid.

Part 2: Synthesis of Zinc Octa(4,5-fluoro)phthalocyanine (ZnPcF₈)

This protocol outlines the cyclotetramerization of this compound to form the symmetrical zinc phthalocyanine. This procedure is adapted from the synthesis of a similar octafluorophthalocyanine.[2][3]

Materials:

-

This compound

-

Anhydrous zinc acetate (Zn(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), dilute solution

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Vacuum sublimation apparatus

Procedure:

-

To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 g, 6.1 mmol) and anhydrous zinc acetate (0.28 g, 1.5 mmol).

-

Add anhydrous DMF (15 mL) to the flask.

-

Add a catalytic amount of DBU (2-3 drops) to the mixture.

-

Heat the reaction mixture to 145 °C under a nitrogen atmosphere and maintain for 6 hours. The solution will turn a deep green or blue color.

-

Cool the reaction mixture to room temperature and pour it into 100 mL of a methanol/water mixture (1:1 v/v).

-

Collect the precipitated crude product by vacuum filtration.

-

Wash the solid sequentially with water, dilute HCl, water, and finally acetone to remove unreacted starting materials and byproducts.

-

Dry the solid product under vacuum.

-

For further purification, the crude product can be subjected to vacuum sublimation at 10⁻⁵ Torr.

Characterization Data

The synthesized symmetrical zinc octa(4,5-fluoro)phthalocyanine should be characterized by various spectroscopic and analytical methods. The expected data is summarized below.

| Analysis | Expected Results |

| Yield | ~50% after sublimation[3] |

| Elemental Analysis | Calculated for C₃₂H₈F₈N₈Zn: C, 53.2%; H, 1.1%; N, 15.5%; F, 21.1%. Found values should be within ±0.4%.[3] |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks around 1618, 1489, 1339, 1281, 1140, 1086, 889, 746 cm⁻¹. The region between 1350 and 1550 cm⁻¹ is sensitive to the central metal ion.[3] |

| UV-Vis (in DMF) | Intense Q-band absorption maximum (λₘₐₓ) around 670-680 nm. A less intense Soret band (B-band) is expected around 350 nm. The molar extinction coefficient (ε) for the Q-band is expected to be in the order of 10⁵ M⁻¹cm⁻¹.[4] |

| ¹H NMR | Due to the symmetry of the molecule, a simplified spectrum is expected. Protons on the phthalocyanine periphery will appear in the aromatic region. The low solubility of phthalocyanines can make obtaining high-quality spectra challenging.[5] |

| ¹⁹F NMR | A single resonance or a simple multiplet is expected for the fluorine atoms due to the symmetrical substitution pattern. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of ZnPcF₈ should be observed. |

Application in Photodynamic Therapy

Fluorinated phthalocyanines, such as the symmetrical ZnPcF₈ described here, are excellent candidates for photosensitizers in PDT. Their high singlet oxygen quantum yields are a key factor in their therapeutic efficacy.

Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing cytotoxic singlet oxygen upon irradiation. Fluorinated zinc phthalocyanines have been reported to have high ΦΔ values. For example, a bis(4-fluorophenyl)-methoxy-substituted zinc phthalocyanine exhibited a ΦΔ of 0.76 in DMSO.[6] The increased production of singlet oxygen by fluorinated phthalocyanines is a significant advantage for PDT applications.[1]

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| bis(4-fluorophenyl)-methoxy-substituted ZnPc | DMSO | 0.76[6] |

| bis(4-fluorophenyl)-methoxy-substituted ZnPc | DMF | 0.70[6] |

| Unsubstituted ZnPc (for comparison) | DMSO | ~0.56 |

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of symmetrical zinc octa(4,5-fluoro)phthalocyanine is depicted below.

Caption: Experimental workflow for the synthesis and characterization of ZnPcF₈.

ROS-Induced Apoptotic Signaling Pathway in PDT

Upon activation by light of a specific wavelength, the fluorinated phthalocyanine transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This initiates a cascade of cellular events leading to apoptosis, a form of programmed cell death.

Caption: Simplified signaling pathway of ROS-induced apoptosis in PDT.

Conclusion

The synthesis of symmetrical phthalocyanines using this compound provides access to highly effective photosensitizers for applications in drug development, particularly in the field of photodynamic therapy. The protocols and data presented here offer a comprehensive guide for researchers and scientists to produce and characterize these promising compounds. The enhanced properties of fluorinated phthalocyanines, such as high singlet oxygen quantum yields, make them valuable tools in the ongoing development of advanced cancer therapies.

References

- 1. Frontiers | The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer [frontiersin.org]

- 2. db.cngb.org [db.cngb.org]

- 3. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc phthalocyanine, [ZnPc] [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for the Synthesis of Unsymmetrical Phthalocyanines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of unsymmetrical phthalocyanines, which are of significant interest in various fields, including drug development, due to their unique photophysical and chemical properties. The protocols cover the most common and effective methods for preparing different isomers of unsymmetrical phthalocyanines, including A3B, AB3, A2B2, and ABAB types.

Introduction